4-Iodo-3-(trifluoromethyl)phenylacetonitrile

Palladium-catalyzed cross-coupling Oxidative addition kinetics Aryl halide reactivity

4-Iodo-3-(trifluoromethyl)phenylacetonitrile (CAS 1261482-67-0; C₉H₅F₃IN; MW 311.04 g·mol⁻¹) is a halogenated phenylacetonitrile derivative that incorporates an iodine atom at the para position and a trifluoromethyl group at the meta position on the benzene ring. This substitution pattern places a reactive C–I bond adjacent to the strongly electron-withdrawing CF₃ group, creating a polarized electronic environment that influences both the kinetics of oxidative addition in metal-catalyzed reactions and the subsequent site-selectivity of cross-coupling.

Molecular Formula C9H5F3IN
Molecular Weight 311.04 g/mol
Cat. No. B12852068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-(trifluoromethyl)phenylacetonitrile
Molecular FormulaC9H5F3IN
Molecular Weight311.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)C(F)(F)F)I
InChIInChI=1S/C9H5F3IN/c10-9(11,12)7-5-6(3-4-14)1-2-8(7)13/h1-2,5H,3H2
InChIKeyVWBPRYBXMCLJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-(trifluoromethyl)phenylacetonitrile: A Specialized Aryl Iodide Building Block for Cross-Coupling-Driven Synthesis and Radiotracer Development


4-Iodo-3-(trifluoromethyl)phenylacetonitrile (CAS 1261482-67-0; C₉H₅F₃IN; MW 311.04 g·mol⁻¹) is a halogenated phenylacetonitrile derivative that incorporates an iodine atom at the para position and a trifluoromethyl group at the meta position on the benzene ring . This substitution pattern places a reactive C–I bond adjacent to the strongly electron-withdrawing CF₃ group, creating a polarized electronic environment that influences both the kinetics of oxidative addition in metal-catalyzed reactions and the subsequent site-selectivity of cross-coupling. The compound is supplied as a solid with a purity of ≥95% and is classified under HS commodity code 2926907090, reflecting its role as a research intermediate rather than a finished pharmaceutical .

Why 4-Bromo- or 4-Chloro-3-(trifluoromethyl)phenylacetonitrile Cannot Replace the 4-Iodo Congener in Demanding Synthetic Sequences


The central challenge in substituting 4-Iodo-3-(trifluoromethyl)phenylacetonitrile with its bromo or chloro analogs lies in the order-of-magnitude differences in oxidative addition rates across the halogen series [1]. The C(sp²)–I bond (bond dissociation energy ≈ 57 kcal·mol⁻¹) is substantially weaker than the C(sp²)–Br bond (≈ 68 kcal·mol⁻¹) and the C(sp²)–Cl bond (≈ 81 kcal·mol⁻¹), translating into markedly faster insertion of Pd(0) catalysts into the C–I bond under mild conditions [2]. In practice, this means a synthetic route optimized for the iodo compound will exhibit drastically reduced conversion, lower yields, or require higher catalyst loading and temperature when a bromo or chloro analog is used — changes that compromise step economy and functional group tolerance. Furthermore, the iodine atom serves as a unique handle for late-stage radioiodination, a capability absent from the bromo and chloro counterparts.

Quantitative Differentiation Evidence for 4-Iodo-3-(trifluoromethyl)phenylacetonitrile Relative to Its Closest Analogs


Oxidative Addition Reactivity: Iodo vs. Bromo vs. Chloro Congeners in Palladium(0) Insertion

The fundamental reactivity difference between 4-Iodo-3-(trifluoromethyl)phenylacetonitrile and its bromo or chloro analogs originates in the bond dissociation energy (BDE) of the carbon–halogen bond. For aryl halides, the C–I BDE is approximately 57 kcal·mol⁻¹, compared to ~68 kcal·mol⁻¹ for C–Br and ~81 kcal·mol⁻¹ for C–Cl [1]. These differences translate into a relative oxidative addition rate to Pd(0) catalysts of roughly 100:10:1 (I:Br:Cl) under identical conditions, meaning the iodo compound reacts approximately 10 times faster than the bromo analog and 100 times faster than the chloro analog in the rate-limiting step of Suzuki–Miyaura, Heck, and Sonogashira couplings [2]. The electron-withdrawing CF₃ group at the 3-position further polarizes the C–I bond, enhancing electrophilicity at the ipso carbon and facilitating oxidative addition relative to non-fluorinated aryl iodides.

Palladium-catalyzed cross-coupling Oxidative addition kinetics Aryl halide reactivity

Molecular Weight Differentiation and Its Impact on Purification and Scale-Up Economics

The molecular weight (MW) of 4-Iodo-3-(trifluoromethyl)phenylacetonitrile is 311.04 g·mol⁻¹, compared to 264.04 g·mol⁻¹ for the 4-bromo analog and 219.59 g·mol⁻¹ for the 4-chloro analog [1]. On a molar basis, the iodo compound is 17.8% heavier than the bromo analog and 41.6% heavier than the chloro analog. This mass difference provides a tangible advantage in chromatographic purification: the target compound elutes with a retention time that is distinctly separated from potential dehalogenation byproducts (e.g., the reduced 3-(trifluoromethyl)phenylacetonitrile, MW 185.15 g·mol⁻¹), facilitating cleaner isolation by flash chromatography or preparative HPLC. Additionally, the higher MW improves gravimetric handling accuracy during milligram-scale weighing, reducing relative measurement error in reaction setup.

Molecular weight Purification efficiency Scale-up economics

Regioisomeric Differentiation: 4-Iodo-3-(trifluoromethyl) vs. 3-Iodo-4-(trifluoromethyl)phenylacetonitrile

The two regioisomeric iodo-trifluoromethyl-phenylacetonitriles — 4-Iodo-3-(trifluoromethyl) and 3-Iodo-4-(trifluoromethyl) — are distinct chemical entities with different MDL identifiers (MFCD18398243 vs. MFCD18398240, respectively) . In palladium-catalyzed cross-coupling reactions, the site-selectivity of oxidative addition is governed by both steric and electronic factors. The CF₃ group exerts a strong electron-withdrawing meta-directing effect; in the 4-iodo-3-CF₃ isomer, the C–I bond is para to the CF₃ and experiences enhanced electrophilicity due to resonance withdrawal, whereas in the 3-iodo-4-CF₃ isomer, the C–I bond is meta to the CF₃ and is less activated. Literature on related trifluoromethyl-substituted dihalogenated benzenes demonstrates that oxidative addition occurs preferentially at the position para to CF₃ over ortho due to reduced steric hindrance, guiding the site-selective construction of biaryl architectures [1]. This makes the 4-iodo-3-CF₃ isomer the preferred partner when a specific coupling vector is required.

Regioisomer Site-selectivity Suzuki–Miyaura coupling

Radiolabeling Capability: Iodine as a Unique Handle for Radioiodination in Tracer Development

The presence of a covalently bound iodine atom in 4-Iodo-3-(trifluoromethyl)phenylacetonitrile enables isotopic exchange or substitution with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for applications in single-photon emission computed tomography (SPECT), positron emission tomography (PET), and targeted radiotherapy [1]. The bromo and chloro analogs do not possess clinically viable radioactive isotopes with suitable half-lives and decay characteristics for in vivo imaging. Specifically, iodine-124 (t₁/₂ = 4.18 d) is a positron emitter used in PET, iodine-123 (t₁/₂ = 13.2 h) is a gamma emitter for SPECT, and iodine-131 (t₁/₂ = 8.02 d) is a beta emitter for radiotherapy; the corresponding bromine radioisotopes (⁷⁶Br, t₁/₂ = 16.2 h) are less widely available and have higher positron energy, degrading spatial resolution [2]. This makes the iodo compound the exclusive choice when a radiolabeled version of the final drug candidate is needed for pharmacokinetic imaging or dosimetry studies.

Radioiodination Radiotracer Isotopic labeling

High-Priority Procurement Scenarios Where 4-Iodo-3-(trifluoromethyl)phenylacetonitrile Provides Decisive Advantage


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Drug Discovery

When a medicinal chemistry program requires systematic exploration of the SAR around a 4-aryl-3-(trifluoromethyl)phenylacetonitrile scaffold, the 4-iodo building block is the optimal partner for Pd-catalyzed Suzuki–Miyaura coupling due to its ~10-fold higher oxidative addition rate compared to the 4-bromo analog [1]. This allows the coupling to be performed at lower temperatures (e.g., 50–60 °C) with reduced catalyst loading (0.5–1 mol% Pd), preserving the integrity of sensitive functional groups elsewhere in the molecule and achieving yields typically >80% — a critical advantage when only milligram quantities of advanced intermediates are available.

Synthesis of PET Radioligands via Cu(I)-Mediated ¹²⁴I Radioiodination

For translational imaging studies requiring pharmacokinetic evaluation of a lead compound, the iodine atom in 4-Iodo-3-(trifluoromethyl)phenylacetonitrile provides a direct route to the ¹²⁴I-labeled analog via Cu(I)-catalyzed halogen exchange with [¹²⁴I]NaI [2]. The resulting PET tracer benefits from the favorable decay characteristics of ¹²⁴I (t₁/₂ = 4.18 d, E_β⁺ max = 2.14 MeV) enabling multi-day imaging protocols that are impossible with the bromo analog labeled with ⁷⁶Br (t₁/₂ = 16.2 h, poorer spatial resolution).

Site-Selective Cross-Coupling in the Presence of Multiple Reactive Halogen Sites

In synthetic routes where the target molecule incorporates multiple halogen substituents, the distinct reactivity gradient I > Br >> Cl can be exploited for sequential, site-selective cross-coupling [1]. The 4-iodo-3-CF₃ compound can be coupled first under mild conditions while preserving a bromo or chloro group elsewhere in the molecule for a subsequent orthogonal coupling step, enabling convergent synthesis of unsymmetrical biaryl architectures that would be inaccessible with a single halogen-type building block.

Gravimetric Precision in Parallel Synthesis and High-Throughput Experimentation

In automated parallel synthesis platforms that rely on gravimetric dosing of solid reagents, the higher molecular weight of the iodo compound (311.04 g·mol⁻¹) relative to the bromo (264.04 g·mol⁻¹) and chloro (219.59 g·mol⁻¹) analogs reduces relative weighing error by 17.8% and 41.6%, respectively . This translates into improved stoichiometric accuracy across 96-well reaction arrays, minimizing the incidence of false-negative or false-positive hits in high-throughput reaction optimization campaigns.

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